N-Boc-D-glucosamine
Overview
Description
N-Boc-D-glucosamine is a derivative of D-glucosamine, a naturally occurring amino sugar that plays a crucial role in the structural integrity and function of biological systems. While the provided papers do not directly discuss N-Boc-D-glucosamine, they do provide insights into various derivatives of D-glucosamine and their applications, which can be extrapolated to understand the properties and potential uses of N-Boc-D-glucosamine.
Synthesis Analysis
The synthesis of D-glucosamine derivatives is a topic of interest in several studies. For instance, the synthesis of N-acetyl-D-glucosamine (GlcNAc) from chitin using crude enzyme preparations is described, highlighting the importance of enzymatic methods in producing glucosamine derivatives . Another study discusses the synthesis of N-acetyl-1-O-aminoacyl-D-glucosamines, which involves the condensation of N-acetyl-4,6-O-benzylidene-D-glucosamine with N-benzyloxycarbonyl amino acids . These methods could potentially be adapted for the synthesis of N-Boc-D-glucosamine by using Boc-protected amino groups.
Molecular Structure Analysis
The molecular structure of D-glucosamine derivatives is crucial for their biological activity. The study on N-fluoroacetyl-D-glucosamine, for example, provides insights into the molecular interactions with lysozyme, as evidenced by changes in 19F NMR chemical shifts . This suggests that the structural modifications of D-glucosamine can significantly affect its interaction with biological molecules, which is also relevant for understanding the molecular structure of N-Boc-D-glucosamine.
Chemical Reactions Analysis
The reactivity of D-glucosamine derivatives is another area of interest. The synthesis of fluorescent derivatives of L-glucosamine for use as glucose tracers indicates that D-glucosamine can be modified to possess different chemical properties, such as fluorescence . Additionally, the synthesis of irreversible inhibitors of glucosamine synthetase involves the acylation of amino acids with derivatives of alpha, beta-unsaturated acids . These studies demonstrate the versatility of D-glucosamine derivatives in chemical reactions, which can be informative for the reactivity of N-Boc-D-glucosamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of D-glucosamine derivatives are influenced by their structural modifications. For instance, the synthesis of glucosamine-poly(N-isopropylacrylamide)/Eu(III) complexes results in materials with thermosensitive properties that are biocompatible in vitro . This indicates that the introduction of different functional groups to D-glucosamine can lead to materials with unique physical and chemical properties, which is relevant for the analysis of N-Boc-D-glucosamine.
Scientific Research Applications
Embryo Development and Sex Ratio Influence
Glucosamine, a component of hyaluronic acid, plays a role in embryo development and sex ratio determination. Its addition to in vitro maturation medium can significantly affect the development of oocytes and embryos, as observed in bovine embryos. It affects the metabolism to UDP-N-acetyl glucosamine (UDP-GlcNAc), essential for O-linked glycosylation, and influences the sex ratio bias in vitro due to its interaction with the X-linked enzyme OGT (Kimura, Iwata & Thompson, 2008).
Therapeutic Potential in Various Diseases
Glucosamine has shown potential as a therapeutic agent beyond its traditional use for osteoarthritis relief. Its anti-oxidant and anti-inflammatory properties suggest it could be beneficial in treating cardiovascular disease, neurological deficits, skin disorders, and even cancer. These functions are primarily exerted by modulating inflammatory responses, particularly through the Nuclear Factor-κB (NF-κB) pathway (Dalirfardouei, Karimi & Jamialahmadi, 2016).
Life Span Extension in Nematodes and Mice
D-Glucosamine supplementation has been observed to extend the life span in both nematodes and mice. This effect is attributed to its role as an inhibitor of glycolysis, activating AMP-activated protein kinase (AMPK/AAK-2) and increasing mitochondrial biogenesis. This suggests its potential use in dietary supplements to mimic a low-carbohydrate diet and promote longevity (Weimer et al., 2014).
Extracellular Matrix Gene Expression in Fibroblasts
Glucosamine's influence on fibroblast cultures suggests potential applications in orthopaedic medical therapy. Its association with Polideoxirybonucleotide (PDRN) can inhibit MMP13 and IGF-I gene expression in fibroblasts, which are crucial for cartilage collagen degradation and tissue-engineering for cartilage repair, respectively (Avantaggiato et al., 2014).
Extracellular Matrix Components Synthesis
In human primary chondrocytes, Glucosamine and its derivatives show effects on extracellular matrix (ECM) synthesis. The study indicates that Glucosamine can stimulate the synthesis of Glycosaminoglycan, Collagen type II, and Small Leucine-Rich Proteoglycans, suggesting its potential in new cartilage repair strategies (Stoppoloni et al., 2015).
Future Directions
properties
IUPAC Name |
tert-butyl N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO7/c1-11(2,3)19-10(17)12-6-8(15)7(14)5(4-13)18-9(6)16/h5-9,13-16H,4H2,1-3H3,(H,12,17)/t5-,6-,7-,8-,9?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWFSMWAGKKQJB-VARJHODCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(C(C(OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553959 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]-2-deoxy-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90553959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-D-glucosamine | |
CAS RN |
75251-80-8 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]-2-deoxy-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90553959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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